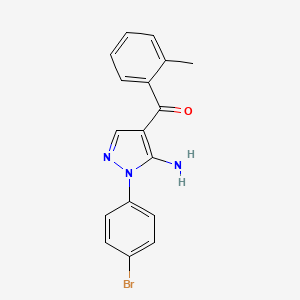
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone is a useful research compound. Its molecular formula is C17H14BrN3O and its molecular weight is 356.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(5-Amino-1-(4-bromophenyl)-1H-pyrazol-4-YL)(O-tolyl)methanone, with the molecular formula C17H14BrN3O and a molecular weight of 356.22 g/mol, is a compound of significant interest due to its potential biological activities. This compound is part of the pyrazole family, which has been extensively studied for various pharmacological properties.
Chemical Structure
The structure of this compound can be represented as follows:
- SMILES : CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N
- InChI : InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Pyrazole derivatives have shown promising results against various bacterial and fungal strains. The presence of bromine and amino groups enhances their efficacy against Gram-positive and Gram-negative bacteria .
- Antitumor Properties : Compounds in this class have been evaluated for their cytotoxic effects on cancer cell lines. Studies suggest that the incorporation of specific substituents can significantly increase their antitumor activity .
- Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors for various enzymes, including MAP kinases, which are crucial in cellular signaling pathways related to inflammation and cancer progression .
- Anti-inflammatory Effects : Some studies have reported that pyrazole derivatives can reduce inflammation through various mechanisms, potentially making them candidates for treating inflammatory diseases .
Antimicrobial Studies
A study examining the antimicrobial properties of synthesized pyrazole derivatives found that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antibacterial agent.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 25 |
| This compound | E. coli | 30 |
Antitumor Activity
In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism was associated with the activation of caspases and modulation of pro-apoptotic factors.
Enzyme Inhibition
The compound was tested for its ability to inhibit p38 MAP kinase activity. Results indicated a dose-dependent inhibition, suggesting its potential utility in treating diseases where p38 is implicated.
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Activity : A clinical trial involving a series of pyrazole compounds showed promising results in reducing tumor size in patients with advanced solid tumors.
- Case Study on Anti-inflammatory Effects : A study involving animal models demonstrated that treatment with pyrazole derivatives led to significant reductions in edema and inflammatory markers.
Propiedades
Número CAS |
618091-92-2 |
|---|---|
Fórmula molecular |
C17H14BrN3O |
Peso molecular |
356.2 g/mol |
Nombre IUPAC |
[5-amino-1-(4-bromophenyl)pyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C17H14BrN3O/c1-11-4-2-3-5-14(11)16(22)15-10-20-21(17(15)19)13-8-6-12(18)7-9-13/h2-10H,19H2,1H3 |
Clave InChI |
YGDKVNISASSUOJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















